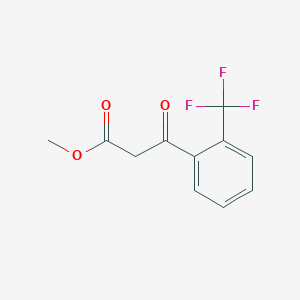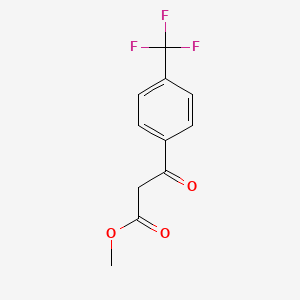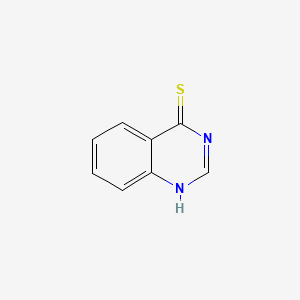
3-Methyl-5-vinylpyridin
Übersicht
Beschreibung
3-Methyl-5-vinylpyridine is a pyridine-based compound with the molecular formula C8H9N. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by a pyridine ring substituted with a methyl group at the third position and a vinyl group at the fifth position.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-vinylpyridine has gained significant attention in scientific research due to its unique properties. It is used in the synthesis of polyvinylpyridine-based electrodes, which are applied in sensors and electrochemical applications . The compound is also utilized in the production of resins and as an intermediate in the synthesis of other pyridine-based compounds .
In the field of medicine, 3-Methyl-5-vinylpyridine has been studied for its potential use in antitumor therapies. Copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine have shown promise in increasing the efficacy of cytostatic agents in chemotherapy .
Wirkmechanismus
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-vinylpyridine. It is known that the compound should be stored in a sealed container in a dry environment at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by a reaction with a phosphorus ylide reagent . This method aims to reduce synthetic steps, simplify processing procedures, increase yield, save costs, and protect the environment effectively .
Industrial Production Methods: Industrial production of 3-Methyl-5-vinylpyridine often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia . This reaction is carried out at high temperatures and pressures, typically around 200–300°C and 12–13 MPa, respectively . The use of paraldehyde as a reactant allows for good reaction management and avoids spontaneous self-oligomerization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-5-vinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate, iodate, and bromates.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Halogenation reactions using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce saturated pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-5-vinylpyridine
- 4-Vinylpyridine
- 2-Vinylpyridine
Comparison: 3-Methyl-5-vinylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to 2-Methyl-5-vinylpyridine, 3-Methyl-5-vinylpyridine has a different position of the methyl group, affecting its reactivity and applications . Similarly, 4-Vinylpyridine and 2-Vinylpyridine differ in the position of the vinyl group, leading to variations in their chemical behavior and uses .
Eigenschaften
IUPAC Name |
3-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAMCQRXSYEGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363810 | |
| Record name | 3-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51961-51-4 | |
| Record name | 3-Methyl-5-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)










